molecular formula C8H5FN2O2 B1343653 4-fluoro-1H-indazole-3-carboxylic acid CAS No. 885521-64-2

4-fluoro-1H-indazole-3-carboxylic acid

Cat. No. B1343653
M. Wt: 180.14 g/mol
InChI Key: PVBIDQDQVMTZMT-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

4-Fluoro-1H-indazole-3-carboxylic acid and its derivatives have been extensively studied for their chemical synthesis routes and molecular structures. For instance, Gale and Wilshire (1973) explored the reaction of indazole with fluoronitrobenzenes, leading to the synthesis of nitroarylindazoles and the discovery of a novel indolo[1,2-b]indazole ring system through decarboxylation processes. This study provides insights into the reactivity and structural transformations of indazole derivatives under various conditions (Gale & Wilshire, 1973). Moreover, Hu Yong-zhou (2008) investigated the crystal structure of a specific derivative, revealing its crystalline polymorph features and indicating its potential for improved bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Antitumour Activity

Xuechen Hao et al. (2017) synthesized a compound by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, derived from 2,6-difluorobenzonitrile, demonstrating its ability to inhibit the proliferation of certain cancer cell lines, thus highlighting the antitumor potential of 4-fluoro-1H-indazole-3-carboxylic acid derivatives (Hao et al., 2017).

Contraceptive Research

In the field of contraception, derivatives of 4-fluoro-1H-indazole-3-carboxylic acid have been evaluated for their potential as oral contraceptives for men, as highlighted by Cheng et al. (2002). Their study on two new chemical entities based on the core structure of lonidamine showed that these compounds could affect the testis by disrupting Sertoli-germ cell adherens junctions, leading to germ cell loss without affecting the hypothalamus-pituitary-testicular axis or showing toxicity (Cheng et al., 2002).

Future Directions

The future directions in the research and development of 4-fluoro-1H-indazole-3-carboxylic acid are not explicitly mentioned in the search results. However, much effort has been spent in recent years to develop synthetic approaches to indazoles2, indicating a continued interest in this field.


properties

IUPAC Name

4-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBIDQDQVMTZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646263
Record name 4-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazole-3-carboxylic acid

CAS RN

885521-64-2
Record name 4-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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